molecular formula C17H14N2O3 B2476149 [(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] propanoate CAS No. 478261-19-7

[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] propanoate

Cat. No.: B2476149
CAS No.: 478261-19-7
M. Wt: 294.31
InChI Key: WOEXXXILPYHXIX-VLGSPTGOSA-N
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Description

[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] propanoate is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound is characterized by its unique structure, which includes an indole moiety linked to a propanoate group through a (Z)-configured double bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] propanoate typically involves the condensation of 2-oxo-1-phenylindole with an appropriate amino acid derivative under specific reaction conditions. One common method includes the use of hydrazones and Dowtherm A, where the reaction mixture is heated to above 160°C, followed by recrystallization from dimethylformamide (DMF) to obtain the target compound in moderate yield .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2,3-diones, while reduction can yield various reduced indole derivatives .

Scientific Research Applications

[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of [(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] propanoate involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] propanoate is unique due to its specific structural configuration and the presence of the propanoate group, which imparts distinct chemical and biological properties compared to other indole derivatives .

Properties

IUPAC Name

[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-2-15(20)22-18-16-13-10-6-7-11-14(13)19(17(16)21)12-8-4-3-5-9-12/h3-11H,2H2,1H3/b18-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOEXXXILPYHXIX-VLGSPTGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)ON=C1C2=CC=CC=C2N(C1=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)O/N=C\1/C2=CC=CC=C2N(C1=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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